2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid
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Overview
Description
2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by a cyclopenta[c]pyridazinone core structure, which is a fused bicyclic system containing both a pyridazine and a cyclopentane ring. The presence of an acetic acid moiety attached to this core structure adds to its chemical versatility.
Preparation Methods
The synthesis of 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of pyrrole ring with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available in large quantities .
Chemical Reactions Analysis
2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in the study of enzyme mechanisms and interactions due to its unique structureIndustrially, it can be used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds also contain fused bicyclic systems and exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . the unique structure of this compound, particularly the presence of the acetic acid moiety, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Biological Activity
2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C11H12N2O3, and it has a molecular weight of 220.23 g/mol. The structural characteristics enable interactions with various biological targets.
Biological Activity
The biological activity of this compound has been investigated in several studies:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyridazine have shown effectiveness against viruses like the Tobacco Mosaic Virus (TMV) and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
- Antioxidant Properties : Compounds containing similar bicyclic structures have demonstrated antioxidant activities by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Neuropharmacological Effects : Some studies suggest that related compounds may act as ligands for neurotransmitter receptors, potentially influencing neurochemical pathways involved in mood regulation and cognitive function. The affinity for GABA_A receptors has been noted, which could imply anxiolytic or sedative effects .
Research Findings and Case Studies
Several studies have highlighted the biological activities of related compounds, providing insights into the potential of this compound:
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit enzymes critical for viral replication.
- Interaction with Receptors : The ability to bind to neurotransmitter receptors suggests a modulation of synaptic transmission.
- Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect cellular integrity and function.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-4-6-2-1-3-7(6)10-11(8)5-9(13)14/h4H,1-3,5H2,(H,13,14) |
InChI Key |
YDSWKFUMEJETLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC(=O)O |
Origin of Product |
United States |
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